Benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate
Overview
Description
Scientific Research Applications
Synthesis of Fluorinated Compounds
Benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate serves as a precursor in the synthesis of fluorinated compounds, which are essential in medicinal chemistry due to their unique properties, including increased stability, lipophilicity, and bioavailability. For instance, the compound has been utilized in the synthesis of mono- and difluoronaphthoic acids, which are structural units in several biologically active compounds. These fluorinated naphthoic acids are synthesized through electrophilic fluorination, showcasing the utility of fluorinated intermediates in producing complex fluorinated structures with potential biological applications (Tagat et al., 2002).
Antiproliferative Agents
This compound derivatives have been explored for their antiproliferative activities. Novel derivatives, such as 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, synthesized with various substituted aromatic/heterocyclic acid chlorides, showed potent antiproliferative activity against several carcinoma cells. This research highlights the compound's role in the development of new anticancer agents, underscoring the significance of fluoro-substituted derivatives in therapeutic applications (Prasad et al., 2009).
Photocarboxylation Reactions
The compound also finds applications in photocarboxylation reactions, contributing to the synthesis of carboxylic acids from benzylic C–H bonds with CO2. This process, facilitated by visible-light mediation and metal-free conditions, underscores the role of this compound derivatives in green chemistry by enabling the conversion of CO2 into valuable chemical products. The reaction's efficiency and environmental friendliness highlight its potential in sustainable organic synthesis (Meng et al., 2019).
Mechanism of Action
Target of Action
It is known that tetrahydropyridines (thps), a class of compounds to which this molecule belongs, have been found to possess biologically active properties .
Mode of Action
Thps have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thps have been found to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Thps have been found to possess biologically active properties, suggesting they may have significant molecular and cellular effects .
Properties
IUPAC Name |
benzyl 5-fluoro-3,6-dihydro-2H-pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-7H,4,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYQHGLGRWYGFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)F)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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